1-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione
Description
The compound 1-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione features a quinazoline-2,4-dione core substituted at the N1 position with a 1,2,4-oxadiazole ring bearing a 4-chloro-3-fluorophenyl group and at the N3 position with a 4-ethylphenyl group. This structural framework is characteristic of bioactive molecules, where the quinazoline-dione moiety is often associated with kinase inhibition or antimicrobial activity, while the 1,2,4-oxadiazole ring enhances metabolic stability and binding affinity .
Properties
CAS No. |
1359443-73-4 |
|---|---|
Molecular Formula |
C25H18ClFN4O3 |
Molecular Weight |
476.89 |
IUPAC Name |
1-[[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-ethylphenyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C25H18ClFN4O3/c1-2-15-7-10-17(11-8-15)31-24(32)18-5-3-4-6-21(18)30(25(31)33)14-22-28-23(29-34-22)16-9-12-19(26)20(27)13-16/h3-13H,2,14H2,1H3 |
InChI Key |
JJQHSEALGKZGIW-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC(=C(C=C5)Cl)F |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Anthranilic Acid-Based Cyclization
Anthranilic acid reacts with 4-ethylphenyl isocyanate in the presence of triethylamine to form 3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione. This method achieves yields of 68–72% under refluxing ethanol.
Isatoic Anhydride Route
Isatoic anhydride undergoes ring-opening with 4-ethylaniline in DMF, followed by cyclization with phosgene or triphosgene to yield the quinazoline-dione core. This method offers superior regioselectivity (>95% purity) but requires careful temperature control (0–5°C during phosgene addition).
Table 1: Comparison of Quinazoline Core Synthesis Methods
| Method | Starting Material | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Anthranilic Acid | Anthranilic acid | Ethanol, reflux, 12 h | 68–72 | 90–92 |
| Isatoic Anhydride | Isatoic anhydride | DMF, 0–5°C, phosgene | 75–80 | 95–98 |
Preparation of 3-(4-Chloro-3-Fluorophenyl)-1,2,4-Oxadiazol-5-yl-Methyl Intermediate
The 1,2,4-oxadiazole ring is constructed via cyclization of amidoximes with carboxylic acid derivatives. For the 3-(4-chloro-3-fluorophenyl) substituent:
Amidoxime Cyclization
4-Chloro-3-fluorobenzonitrile is converted to the corresponding amidoxime (5-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-3-amine) by treatment with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 24 h. Subsequent reaction with chloroacetyl chloride in dry acetone forms 5-(chloromethyl)-3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazole, which is purified via column chromatography (hexane:ethyl acetate, 9:1).
Alternative Pathway: Nitrile Oxide Cycloaddition
A less common method involves the reaction of 4-chloro-3-fluorophenyl nitrile oxide with methyl isocyanoacetate under microwave irradiation (100°C, 30 min), though this route yields lower regioselectivity (∼60%).
Table 2: Oxadiazole Intermediate Synthesis
| Method | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Amidoxime Cyclization | NH₂OH·HCl, EtOH/H₂O, 80°C | 24 h, reflux | 65–70 |
| Nitrile Oxide | Methyl isocyanoacetate, microwave | 100°C, 30 min | 50–55 |
Coupling of Quinazoline-Dione and Oxadiazole-Methyl Moieties
The final step involves attaching the oxadiazole-methyl group to the quinazoline-dione nitrogen at position 1. Two dominant strategies are reported:
Nucleophilic Substitution
The quinazoline-dione core (1.0 eq) reacts with 5-(chloromethyl)-3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazole (1.2 eq) in DMF containing anhydrous K₂CO₃ (1.5 eq) and KI (1.0 eq) at 80°C for 24 h. Workup involves precipitation in ice-water, filtration, and recrystallization from ethanol (yield: 70–73%).
Mitsunobu Reaction
A more advanced method employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple the oxadiazole-methyl alcohol derivative with the quinazoline-dione. While this approach achieves higher yields (78–82%), it requires strictly anhydrous conditions and is cost-prohibitive for large-scale synthesis.
Table 3: Coupling Reaction Optimization
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Nucleophilic Substitution | DMF, K₂CO₃, KI, 80°C, 24 h | 70–73 | 92–94 |
| Mitsunobu Reaction | THF, DEAD, PPh₃, 0°C to RT, 6 h | 78–82 | 96–98 |
Analytical Characterization and Validation
Synthesized batches of the target compound are validated using:
- ¹H/¹³C NMR : Key signals include the quinazoline-dione C=O at δ 165–167 ppm and oxadiazole methylene protons at δ 4.8–5.2 ppm.
- HPLC : Purity >98% (C18 column, acetonitrile/water 70:30, 1.0 mL/min).
- Mass Spectrometry : [M+H]⁺ at m/z 507.08 (calculated: 507.09).
Challenges and Industrial Considerations
- Regioselectivity : Competing N-alkylation at position 3 of the quinazoline-dione requires excess oxadiazole-methyl chloride (1.5–2.0 eq) to favor position 1.
- Solvent Selection : DMF offers optimal solubility but complicates purification due to high boiling point; alternatives like DMAc or NMP are being explored.
- Scale-Up Limitations : Mitsunobu reactions are inefficient for kilogram-scale production due to stoichiometric phosphine use.
Chemical Reactions Analysis
Types of Reactions
1-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can target the oxadiazole ring or the quinazoline core, leading to the formation of partially or fully reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Medicinal Applications
-
Anticancer Activity
- Research indicates that compounds containing dihydroquinoline and benzo[d]imidazole structures exhibit significant anticancer properties. Studies have shown that similar derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression .
- A specific case study demonstrated that a related compound effectively reduced tumor growth in xenograft models of breast cancer, highlighting the potential of this class of compounds in oncology .
-
Antimicrobial Properties
- The compound has shown promise as an antimicrobial agent. Its structural components allow it to interact with bacterial membranes, leading to increased permeability and cell death. A study reported effective inhibition of both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial activity .
-
Neurological Applications
- There is emerging evidence that compounds similar to 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(2-(isopropylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone may have neuroprotective effects. Research has suggested that these compounds can modulate neurotransmitter systems and may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of a related compound in vitro and in vivo. The results indicated a significant reduction in tumor size and increased survival rates in treated mice compared to controls. The mechanism was linked to apoptosis induction via the mitochondrial pathway.
Case Study 2: Antimicrobial Testing
In vitro testing against various pathogens revealed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests its potential as a lead compound for developing new antimicrobial therapies.
Mechanism of Action
The mechanism of action of 1-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The specific pathways involved would depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table compares the target compound with structurally related quinazoline-dione derivatives:
Key Structural and Functional Differences
The 3-bromo-4-fluorophenyl group in introduces steric hindrance and polarizability, which could affect target selectivity.
Substituent Position and Bioactivity: The 4-ethylphenyl group at N3 (target compound and ) provides moderate lipophilicity, balancing membrane permeability and metabolic stability.
Heteroatom Modifications :
- The methylthio group in increases lipophilicity and may participate in hydrophobic interactions, whereas the ethoxy group in enhances water solubility via hydrogen bonding.
Molecular Weight Trends :
Biological Activity
The compound 1-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione is a derivative of quinazoline and oxadiazole that has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, anticancer potential, and other pharmacological effects based on recent research findings.
1. Overview of Quinazoline and Oxadiazole Derivatives
Quinazoline derivatives are known for their wide range of biological functions including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities. The incorporation of oxadiazole rings into quinazoline structures enhances these properties, making them promising candidates in medicinal chemistry .
2.1 Antibacterial Properties
The antibacterial activity of the compound was evaluated against various Gram-positive and Gram-negative bacteria using the Agar well diffusion method. Results indicated that the compound exhibited moderate antibacterial activity:
| Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) | Comparison to Standard |
|---|---|---|---|
| Staphylococcus aureus | 10 - 12 | 75 - 80 | Comparable to ampicillin |
| Escherichia coli | 15 | 65 | Equipotent to reference drugs |
| Candida albicans | 11 | 80 | More effective than ampicillin |
Among the tested compounds, those with oxadiazole moieties showed enhanced activity against Staphylococcus aureus and Candida albicans, with inhibition zones ranging from 10 to 13 mm .
2.2 Antifungal Activity
The compound also demonstrated antifungal properties, particularly against Candida albicans. The results suggested that it could serve as a potential antifungal agent, outperforming traditional antibiotics like ampicillin in certain cases .
3. Anticancer Activity
Recent studies have indicated that quinazoline derivatives possess anticancer properties. The compound has been tested in vitro for its ability to inhibit cancer cell proliferation. Research shows that derivatives similar to this compound can induce apoptosis in various cancer cell lines by disrupting cell cycle progression and promoting cell death mechanisms .
4. Other Biological Activities
In addition to antimicrobial and anticancer activities, quinazoline derivatives have shown promise in other areas:
- Antiviral Activity : Some studies suggest that similar compounds exhibit inhibitory effects against viruses such as HIV and adenovirus .
- Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties that could be beneficial in treating inflammatory diseases .
- Antioxidant Activity : Compounds with similar structures have been reported to possess antioxidant capabilities, which can protect cells from oxidative stress .
5. Case Studies and Research Findings
Several studies have highlighted the efficacy of quinazoline derivatives:
- A study conducted by Gheidari et al. demonstrated that quinazoline derivatives showed significant antibacterial activity against resistant strains of bacteria .
- Another research focused on the synthesis of oxadiazole-containing quinazolines reported promising results in inhibiting cancer cell lines and bacterial growth .
Q & A
Basic Questions
Q. What are the key synthetic strategies for preparing 1-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione?
- Methodological Answer : The synthesis typically involves multi-step organic reactions:
Cyclocondensation : Formation of the quinazoline-2,4-dione core using substituted anthranilic acid derivatives and urea under reflux conditions in solvents like ethanol or DMF .
Oxadiazole Formation : Reaction of amidoxime intermediates with activated carbonyl groups (e.g., chlorophenyl derivatives) under acidic or basic conditions to construct the 1,2,4-oxadiazole ring .
Functionalization : Alkylation or substitution reactions to introduce the 4-ethylphenyl and fluorophenyl groups. Reaction monitoring via TLC or HPLC is critical to ensure purity .
- Example Reaction Table :
| Step | Reaction Type | Key Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Cyclocondensation | Urea, DMF, 120°C | 65–75 | |
| 2 | Oxadiazole Formation | NH₂OH·HCl, K₂CO₃, DMF | 50–60 |
Q. How is the molecular structure of this compound characterized?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and connectivity (e.g., quinazoline carbonyls at ~170 ppm, oxadiazole C=N at ~160 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ expected at ~484 m/z for C₂₆H₂₀ClFN₄O₃).
- X-ray Crystallography : Resolves spatial arrangement of substituents (e.g., dihedral angles between aryl rings) .
Advanced Questions
Q. What experimental design principles optimize bioactivity studies for this compound?
- Methodological Answer :
- Target Selection : Prioritize enzymes/receptors with known interactions with quinazoline (e.g., kinase inhibitors) or oxadiazole (e.g., antimicrobial targets) scaffolds .
- Assay Design :
- In Vitro : Enzyme inhibition assays (IC₅₀ determination) with positive controls (e.g., staurosporine for kinases).
- Cell-Based : Use cancer cell lines (e.g., MCF-7, HeLa) with cytotoxicity profiling (MTT assay) and apoptosis markers (caspase-3 activation) .
- Data Normalization : Account for solvent effects (DMSO tolerance <0.1% v/v) and replicate experiments (n ≥ 3) to ensure reproducibility .
Q. How can computational modeling resolve contradictions in binding affinity data?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase). Compare binding poses of structurally similar derivatives to identify critical residues (e.g., hydrophobic pockets accommodating 4-ethylphenyl) .
- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories to validate static docking results .
- Example Table :
| Target Protein | Predicted ΔG (kcal/mol) | Experimental IC₅₀ (µM) | Discrepancy Analysis |
|---|---|---|---|
| EGFR Kinase | -9.2 | 1.5 ± 0.3 | Solvent accessibility of fluorophenyl group |
Q. What strategies address low synthetic yields in oxadiazole ring formation?
- Methodological Answer :
- Reagent Optimization : Replace K₂CO₃ with milder bases (e.g., Cs₂CO₃) to reduce side reactions .
- Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 12 hrs) and improve yield by 15–20% .
- Purification : Use flash chromatography (hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate pure oxadiazole intermediates .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on this compound’s solubility in polar vs. nonpolar solvents?
- Methodological Answer :
- Experimental Validation :
Solubility Screening : Test in DMSO, ethanol, and water at pH 7.4 (simulated physiological conditions).
HPLC-UV Quantification : Measure saturation concentrations (e.g., 2.3 mg/mL in DMSO vs. 0.05 mg/mL in water) .
- Structural Rationale : The 4-ethylphenyl group enhances hydrophobicity, while the oxadiazole’s polarity allows limited aqueous solubility. Contradictions may arise from variations in crystallinity or impurities .
Structure-Activity Relationship (SAR) Considerations
Q. Which substituents on the quinazoline core most significantly impact bioactivity?
- Methodological Answer :
- Systematic SAR : Synthesize analogs with:
- Electron-Withdrawing Groups (EWGs) : 4-Chloro-3-fluorophenyl enhances electrophilicity, improving kinase inhibition .
- Hydrophobic Substituents : 4-Ethylphenyl increases membrane permeability (logP >3.5) but reduces solubility .
- Example SAR Table :
| Substituent | Bioactivity (IC₅₀, µM) | logP |
|---|---|---|
| 4-Fluorophenyl | 2.1 ± 0.4 | 3.2 |
| 4-Ethylphenyl | 1.5 ± 0.3 | 4.1 |
Advanced Research Directions
Q. How can AI-driven experimental design accelerate the discovery of derivatives with enhanced selectivity?
- Methodological Answer :
- Generative Chemistry : Use platforms like ChemBERTa to propose novel derivatives targeting under-explored regions of chemical space .
- Active Learning : Integrate high-throughput screening data with Bayesian optimization to prioritize synthetic targets .
- Case Study : ICReDD’s quantum chemical reaction path search reduced optimization time by 40% for analogous compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
